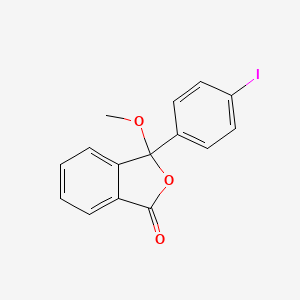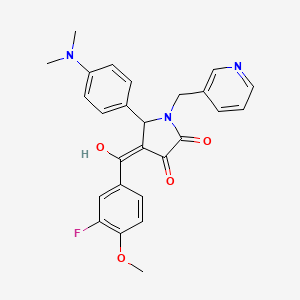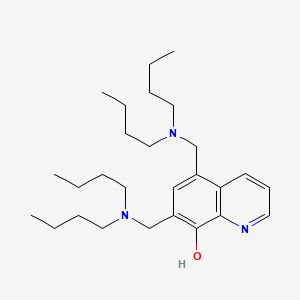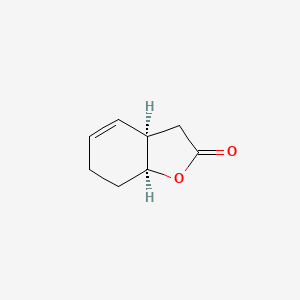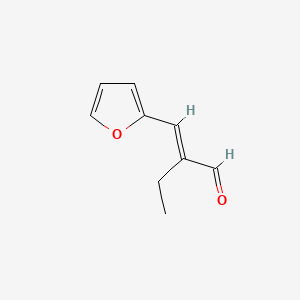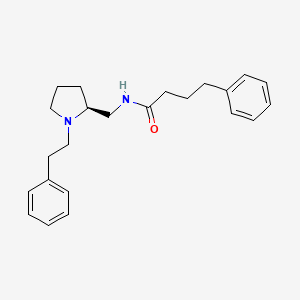
(S)-N-((1-Phenethylpyrrolidin-2-yl)methyl)-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-((1-Phenethylpyrrolidin-2-yl)methyl)-4-phenylbutanamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidine ring, a phenethyl group, and a phenylbutanamide moiety, making it an interesting subject for chemical and pharmacological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((1-Phenethylpyrrolidin-2-yl)methyl)-4-phenylbutanamide typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an aldehyde or ketone.
Attachment of the Phenethyl Group: The phenethyl group is introduced via a nucleophilic substitution reaction, where a phenethyl halide reacts with the pyrrolidine ring.
Formation of the Phenylbutanamide Moiety: The final step involves the formation of the amide bond between the pyrrolidine derivative and 4-phenylbutanoic acid or its derivatives.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-((1-Phenethylpyrrolidin-2-yl)methyl)-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-N-((1-Phenethylpyrrolidin-2-yl)methyl)-4-phenylbutanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-N-((1-Phenethylpyrrolidin-2-yl)methyl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
®-N-((1-Phenethylpyrrolidin-2-yl)methyl)-4-phenylbutanamide: The enantiomer of the compound with different stereochemistry.
N-((1-Phenethylpyrrolidin-2-yl)methyl)-4-phenylbutanamide: The racemic mixture containing both (S) and ® enantiomers.
N-((1-Phenethylpyrrolidin-2-yl)methyl)-4-phenylbutanoic acid: A related compound with a carboxylic acid group instead of an amide.
Uniqueness
(S)-N-((1-Phenethylpyrrolidin-2-yl)methyl)-4-phenylbutanamide is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets
Propiedades
Número CAS |
828928-58-1 |
|---|---|
Fórmula molecular |
C23H30N2O |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
4-phenyl-N-[[(2S)-1-(2-phenylethyl)pyrrolidin-2-yl]methyl]butanamide |
InChI |
InChI=1S/C23H30N2O/c26-23(15-7-13-20-9-3-1-4-10-20)24-19-22-14-8-17-25(22)18-16-21-11-5-2-6-12-21/h1-6,9-12,22H,7-8,13-19H2,(H,24,26)/t22-/m0/s1 |
Clave InChI |
HFTIKXYSNDRVRI-QFIPXVFZSA-N |
SMILES isomérico |
C1C[C@H](N(C1)CCC2=CC=CC=C2)CNC(=O)CCCC3=CC=CC=C3 |
SMILES canónico |
C1CC(N(C1)CCC2=CC=CC=C2)CNC(=O)CCCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3AR,6aR)-2-(p-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12890296.png)
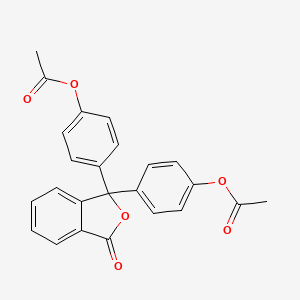
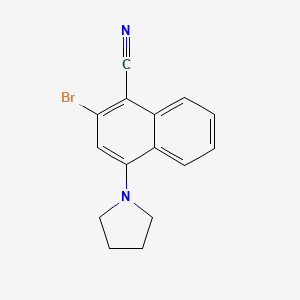
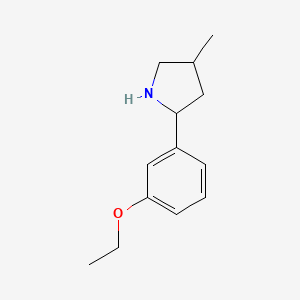
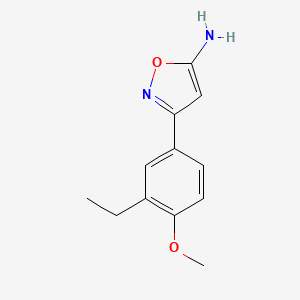
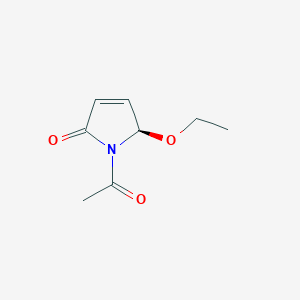

![1-{1-[(1H-Pyrazol-1-yl)methyl]-1H-pyrazol-5-yl}ethan-1-one](/img/structure/B12890338.png)

